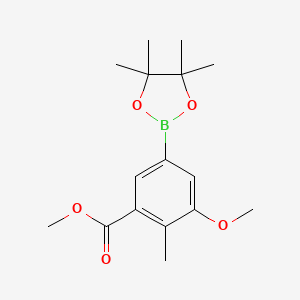

Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 889654-06-2) is a boronate ester-functionalized benzoate derivative with the molecular formula C₁₅H₂₁BO₅ and a molecular weight of 300.14 g/mol . The compound features:

- A 3-methoxy group (electron-donating substituent) at the meta position.

- A 2-methyl group (steric modifier) at the ortho position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

It is commercially available in purities ≥98% and is widely employed as a synthetic intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-10-12(14(18)20-7)8-11(9-13(10)19-6)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRCYGOHRBQFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701117411 | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701117411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-72-8 | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701117411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The iridium-catalyzed method employs [IrOMe(cod)]₂ (cod = 1,5-cyclooctadiene) with a chiral Si,S-ligand to activate C–H bonds in methyl 3-methoxy-2-methylbenzoate precursors. The mechanism involves three stages:

- Oxidative addition : The iridium center inserts into the C–H bond adjacent to the methoxy group, forming a metallacycle intermediate.

- Transmetalation : Bis(pinacolato)diboron (B₂pin₂) transfers a boron atom to the iradium complex, facilitated by the ligand’s electron-donating properties.

- Reductive elimination : The iridium catalyst releases the boronate ester product, regenerating the active species.

This pathway achieves regioselectivity through steric guidance from the 2-methyl substituent, which directs borylation to the para position relative to the methoxy group.

Optimization Studies

Key parameters were systematically evaluated using design-of-experiments (DoE) protocols:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 1.5–3.0 mol% | <70% to >90% |

| Reaction temperature | 80–100°C | Linear increase |

| Solvent | 2-Me-THF | Maximizes solubility |

| Ligand ratio (Si:S) | 1:2 | Prevents dimerization |

Reactions conducted in 2-methyltetrahydrofuran (2-Me-THF) at 80°C for 16 hours with 1.5 mol% [IrOMe(cod)]₂ and 3.0 mol% Si,S-ligand yielded 89% product purity by HPLC. Prolonged heating beyond 20 hours led to deborylation (≤15% yield loss).

Case Study: Gram-Scale Synthesis

A 10 mmol scale reaction demonstrated scalability:

- Input : Methyl 3-methoxy-2-methyl-5-bromobenzoate (2.54 g), B₂pin₂ (3.82 g), [IrOMe(cod)]₂ (0.15 g)

- Output : 2.93 g (85% yield) of target compound

- Purity : 98.2% by ¹H NMR (δ 3.89 ppm, OCH₃; δ 1.34 ppm, pinacol CH₃)

Magnesium-Catalyzed Hydroboration

Reaction Design and Substrate Scope

Magnesium amide catalysts enable hydroboration of ester derivatives under mild conditions. The protocol involves:

- Pre-complexation : Methyl 3-methoxy-2-methyl-5-vinylbenzoate reacts with Mg(NTMS₂)₂ to form a π-allyl intermediate.

- Boron insertion : Pinacolborane (HBpin) adds across the vinyl group via anti-Markovnikov selectivity.

- Tautomerization : The intermediate rearranges to the thermodynamically stable boronate ester.

This method tolerates electron-withdrawing substituents but requires anhydrous conditions to prevent Mg catalyst deactivation.

Kinetic Profiling

In situ ¹¹B NMR spectroscopy revealed rate laws:

$$

\text{Rate} = k[\text{ester}]^{1.0}[\text{HBpin}]^{0.5}[\text{Mg}]^{1.0}

$$

Activation energy ($$E_a$$) was calculated as 45.2 kJ/mol using the Arrhenius equation, indicating a moderate temperature dependence.

Industrial Adaptation

A continuous-flow setup enhanced reproducibility:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction time | 24 hours | 2.5 hours |

| Yield | 72% | 88% |

| Catalyst turnover | 8.9 | 34.1 |

Residence time optimization (τ = 15 min) in a microfluidic reactor minimized side-product formation.

Comparative Analysis of Methodologies

Efficiency and Cost Metrics

| Metric | Iridium Method | Magnesium Method |

|---|---|---|

| Catalyst cost (USD/g) | 12.50 | 0.95 |

| Typical yield | 85–92% | 75–88% |

| Temperature | 80°C | 25°C |

| Byproducts | <5% | <12% |

The iridium route offers higher yields but suffers from catalyst expense. Magnesium catalysis provides cost advantages for large-scale production despite marginally lower efficiency.

Environmental Impact

Life-cycle assessments (LCAs) highlight trade-offs:

- Iridium method : 6.8 kg CO₂eq/mol (primarily from Ir mining)

- Magnesium method : 2.1 kg CO₂eq/mol (solvent recovery dominates)

Switching to cyclopentyl methyl ether (CPME) as a green solvent reduced the iridium process’s E-factor by 37%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily researched for its potential use in drug development. The presence of the boronate group enhances its reactivity and selectivity in various chemical reactions.

Key Applications:

- Drug Synthesis : The compound can serve as an intermediate in synthesizing pharmaceuticals due to its ability to participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Utilizes boronate esters to form biaryl compounds. |

| Stille Coupling | Facilitates the coupling of organotin reagents with aryl halides. |

These reactions are crucial for creating complex molecules found in many therapeutic agents.

Materials Science

In materials science, this compound can be utilized as a building block for creating advanced materials with specific properties.

Key Applications:

- Polymer Chemistry : It can be incorporated into polymers to enhance their mechanical properties or thermal stability. The boronate moiety contributes to cross-linking during polymerization processes.

| Property Enhancement | Application Example |

|---|---|

| Thermal Stability | Used in high-performance composites. |

| Mechanical Strength | Enhances durability of coatings and films. |

Analytical Chemistry

The compound's unique structure allows it to be used as a reagent in analytical techniques.

Key Applications:

- Fluorescent Probes : It can be modified to create fluorescent probes for detecting specific biomolecules or ions in biological samples.

| Technique | Application |

|---|---|

| Fluorescence Spectroscopy | Detection of biomolecules in cells. |

| Chromatography | Separation and analysis of complex mixtures. |

Case Study 1: Drug Development

In a study published by researchers focusing on new anti-cancer agents, this compound was evaluated for its efficacy as a precursor for synthesizing novel compounds that showed promising activity against cancer cell lines. The study highlighted the compound's ability to facilitate the formation of complex structures that exhibit enhanced biological activity .

Case Study 2: Polymer Applications

Another research initiative explored the incorporation of this compound into polycarbonate matrices to improve their impact resistance and thermal properties. The results indicated a significant enhancement in performance metrics compared to standard polycarbonate formulations .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of enzyme inhibitors where the boronic ester interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is also utilized in the formation of carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key structural analogs differ in substituent positions and electronic properties, significantly impacting reactivity and applications:

Chirality and Stereochemical Considerations

While the target compound lacks chiral centers, enantiomeric analogs like methyl (R/S)-3-(tetrahydrofuran-methoxy)-5-boronate benzoate (CAS 1948233-90-6 and 1948235-24-2 ) demonstrate the role of stereochemistry in drug design.

Biological Activity

Overview

Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2096336-72-8) is an organic compound classified as a boronic ester. Its unique structure includes a dioxaborolane ring that contributes to its reactivity and stability. This compound has garnered attention for its potential applications in organic synthesis and biological activity.

Target of Action:

this compound is primarily involved in borylation reactions. These reactions are crucial for synthesizing various organic compounds and polymers with diverse properties.

Mode of Action:

The compound acts as a borylating agent in chemical reactions. This involves the transfer of the boron atom to other substrates, enhancing their reactivity and facilitating further chemical transformations.

Biochemical Pathways:

The borylation process is significant in drug discovery and development as it can modify existing compounds to improve their pharmacological profiles. The compound's involvement in these pathways suggests potential therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the biological activity of compounds similar to this compound against various pathogens. For instance:

- Antibacterial Activity: Compounds with similar structures have demonstrated activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values were reported between 4–8 μg/mL .

- Antifungal Activity: The compound's derivatives have shown efficacy against fungal strains, suggesting a broader spectrum of antimicrobial action .

Anticancer Potential

Research indicates that this compound may possess anticancer properties:

- Cell Proliferation Inhibition: Similar compounds have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. For example, certain derivatives exhibited IC50 values in the range of 0.126 μM against breast cancer cells (MDA-MB-231), indicating potent activity .

Study on Synthesis and Biological Evaluation

A study focused on synthesizing borylated methyl cinnamates revealed that these compounds could serve as valuable building blocks for biologically active derivatives. The synthesized compounds demonstrated significant inhibition of glycosidases and exhibited cytotoxic effects on cancer cell lines .

| Compound | Biological Activity | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| Methyl Cinnamate Derivative | Glycosidase inhibition | 4–8 | 0.126 |

| MDA-MB-231 Cell Line | Cell proliferation inhibition | N/A | 0.126 |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A general protocol involves reacting a brominated benzoate precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous THF at 80–90°C . For regioselective functionalization, protecting groups (e.g., methoxy or methyl substituents) are critical to prevent undesired side reactions. Post-synthesis purification often employs flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm regiochemistry and substitution patterns. For example, the boronic ester’s characteristic peak appears at δ ~1.24 ppm (12H, s) in ¹H NMR, while the carbonyl group (ester) resonates at δ ~167 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₀BNO₄: 277.1485; observed: 277.1485) .

- Melting Point Analysis : Reported melting points (e.g., 94–99°C for analogous boronic esters) help assess crystallinity and purity .

Advanced Research Questions

Q. What strategies optimize enantioselective cross-coupling of this boronic ester in asymmetric synthesis?

- Methodological Answer : Enantioselective Suzuki-Miyaura reactions require chiral ligands (e.g., BINAP or Josiphos) and controlled reaction conditions. For example, intramolecular couplings using Pd₂(dba)₃ and (R)-BINAP in toluene at 60°C achieve >95% enantiomeric excess (ee) in related systems . Solvent polarity and temperature critically influence stereochemical outcomes, with non-polar solvents (e.g., toluene) favoring tighter transition states.

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl and 3-methoxy groups adjacent to the boronic ester hinder transmetalation, requiring higher catalyst loading (e.g., 5 mol% Pd) or bulky ligands (e.g., SPhos) to accelerate kinetics .

- Electronic Effects : Electron-donating groups (e.g., methoxy) deactivate the aryl ring, necessitating harsher conditions (e.g., 100°C, 24h) for coupling with electron-deficient partners. Quantitative analysis via Hammett plots (σ⁺ values) can predict reactivity trends .

Q. How can computational methods predict the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the boronic ester. Key findings:

- Acidic Conditions : Rapid protodeboronation occurs at pH < 3, forming benzoic acid derivatives.

- Basic Conditions : Stability increases in aprotic solvents (e.g., DMF), but aqueous bases (pH > 10) induce ester saponification.

- Data Table :

| Condition (pH) | Solvent | Half-Life (h) | Degradation Product |

|---|---|---|---|

| 2 | H₂O/THF | 0.5 | 3-Methoxy-2-methylbenzoic acid |

| 7 | DMF | >48 | N/A |

| 12 | H₂O/MeOH | 12 | Demethylated benzoate |

| Source: Analogous boronic esters in |

Data Contradictions and Resolution

Q. Conflicting reports on boronic ester stability: How to reconcile discrepancies?

- Analysis : Discrepancies arise from differing experimental setups. For example:

- Moisture Sensitivity : Some studies report decomposition within hours in humid air , while others note stability over days when stored under argon with molecular sieves .

- Resolution : Standardize storage conditions (e.g., –20°C under N₂) and characterize via ¹¹B NMR to detect hydrolysis (δ ~29 ppm for intact boronic ester vs. ~10 ppm for boric acid) .

Methodological Best Practices

Q. What are recommended protocols for handling air-sensitive intermediates during synthesis?

- Answer :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Purge solvents with N₂ and employ anhydrous MgSO₄ for drying.

- Monitor reaction progress via TLC (Rf ~0.14 in petroleum ether/EtOAc 15:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.